
1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione
Übersicht
Beschreibung
1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O2/c10-6-7(11)9(4-3-8-6)5-1-2-5/h3-5H,1-2H2,(H,8,10) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, the search results did not provide more detailed physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Biological Activity and Drug Design
This compound has been explored for its potential biological activities. Its structure is conducive to binding with biological targets, making it a candidate for drug design. For instance, derivatives of pyrazine-dione have been studied for their anticonvulsant activities . The cyclopropyl group in this compound could potentially be exploited to enhance the pharmacokinetic properties of new drug candidates.
Material Science
In material science, the compound’s robust ring structure can be utilized to create polymers with specific characteristics. The dione moiety can act as a crosslinking agent, providing stability and durability to polymeric materials .
Chemical Synthesis
As a building block in chemical synthesis, this compound can be used to construct complex molecules. Its reactive dione group is particularly useful in various organic synthesis reactions, such as cycloadditions or as a precursor for further functionalization .
Chromatography
In chromatographic applications, the compound could serve as a stationary phase modifier due to its polar nature. It can improve the separation of substances in liquid chromatography by interacting with analytes through hydrogen bonding or π-π interactions .
Analytical Chemistry
In analytical chemistry, the compound’s unique structure could be used to develop new analytical reagents. It could be part of a derivatization process to enhance the detection of certain analytes in complex mixtures .
Ligand for Asymmetric Reactions
The compound may act as a ligand in asymmetric catalysis, influencing the outcome of chemical reactions to favor the formation of a particular enantiomer. This is crucial in the synthesis of chiral drugs .
Biosensing
Due to its structural properties, this compound could be incorporated into biosensors. It can interact with biological molecules, which could lead to changes in electrical or optical properties that are detectable and measurable .
Photopolymerization
Lastly, the compound’s dione group can be involved in photopolymerization processes. It can act as a photoinitiator, absorbing light to generate radicals that initiate the polymerization of monomers .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-cyclopropyl-1H-pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6-7(11)9(4-3-8-6)5-1-2-5/h3-5H,1-2H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFXYQTYJBYIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CNC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



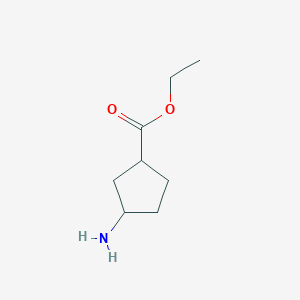


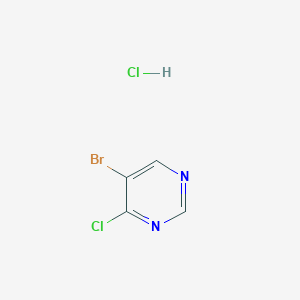
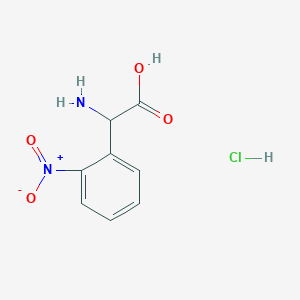
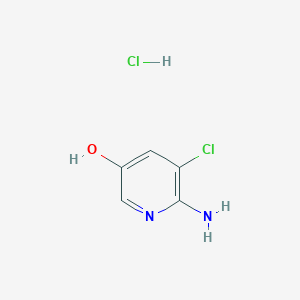
![2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1527789.png)
![2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1527791.png)
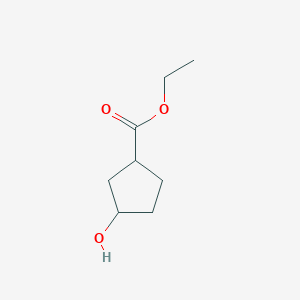

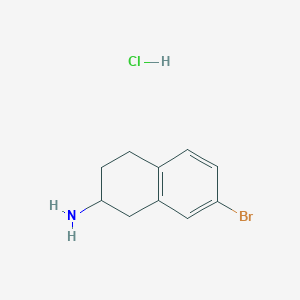
![2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol](/img/structure/B1527801.png)
![2-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1527802.png)
